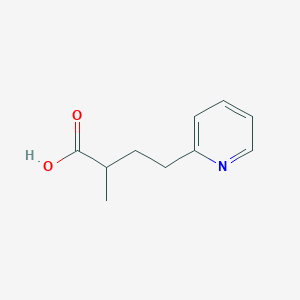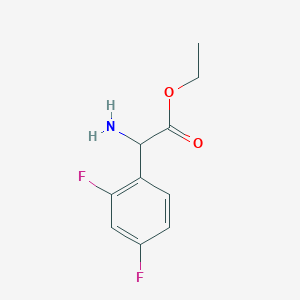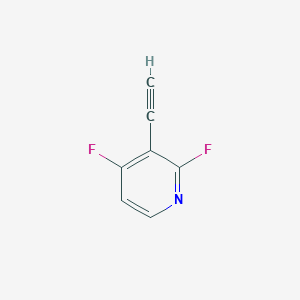
3-Ethynyl-2,4-difluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynyl-2,4-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C(_7)H(_3)F(_2)N. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both ethynyl and fluorine substituents on the pyridine ring. These modifications can alter the electronic properties of the pyridine ring, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2,4-difluoropyridine typically involves the introduction of ethynyl and fluorine groups onto a pyridine ring. One common method includes the following steps:
Starting Material: The synthesis often begins with 2,4-difluoropyridine.
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves reacting 2,4-difluoropyridine with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Deprotection: If a protected ethynyl group is used, deprotection is necessary to obtain the free ethynyl group.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-efficiency, and safety. This often involves continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
3-Ethynyl-2,4-difluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Cycloaddition Reactions: The ethynyl group can also undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the fluorine atoms.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) can be used for the hydrogenation of the ethynyl group.
Cycloaddition: Reagents like azides or nitrile oxides can be used in cycloaddition reactions with the ethynyl group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Hydrogenation Products: Hydrogenation of the ethynyl group yields 3-ethyl-2,4-difluoropyridine.
Cycloaddition Products: Cycloaddition reactions can yield various heterocyclic compounds.
科学研究应用
3-Ethynyl-2,4-difluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are often used in the development of pharmaceuticals due to their ability to modulate biological activity.
Medicine: The compound can be used in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials science, where fluorinated compounds are valued for their stability and reactivity.
作用机制
The mechanism of action of 3-Ethynyl-2,4-difluoropyridine depends on its application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes or receptors by altering the electronic distribution and steric properties of the molecule. The ethynyl group can also participate in covalent bonding with target proteins, potentially inhibiting their function.
相似化合物的比较
Similar Compounds
2,4-Difluoropyridine: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
3-Ethynylpyridine: Lacks the fluorine atoms, which can significantly alter its electronic properties and reactivity.
2,4,6-Trifluoropyridine: Contains an additional fluorine atom, which can further influence its chemical behavior.
Uniqueness
3-Ethynyl-2,4-difluoropyridine is unique due to the combination of both ethynyl and fluorine substituents. This combination provides a distinct set of electronic and steric properties, making it a versatile intermediate in various chemical syntheses and applications.
属性
分子式 |
C7H3F2N |
|---|---|
分子量 |
139.10 g/mol |
IUPAC 名称 |
3-ethynyl-2,4-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-5-6(8)3-4-10-7(5)9/h1,3-4H |
InChI 键 |
WBEJUEPTTKSYQB-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C=CN=C1F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



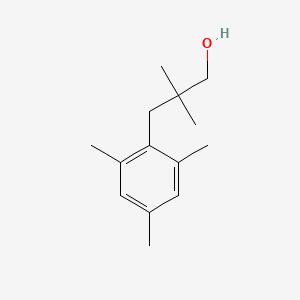

![1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one](/img/structure/B13579261.png)


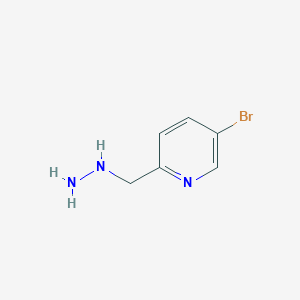
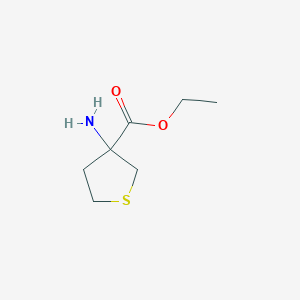
![rac-methyl1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylatehydrochloride,cis](/img/structure/B13579300.png)
![4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)
![1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride](/img/structure/B13579311.png)
